[4-(Butan-2-yl)oxolan-2-yl]methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(4-butan-2-yloxolan-2-yl)methanol |
InChI |
InChI=1S/C9H18O2/c1-3-7(2)8-4-9(5-10)11-6-8/h7-10H,3-6H2,1-2H3 |
InChI Key |
BDUVLIZIWIDTBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CC(OC1)CO |
Origin of Product |
United States |
The Prominence of Chiral Tetrahydrofuran Derivatives in Modern Synthesis
Chiral tetrahydrofuran (B95107) rings are integral structural motifs found in a vast number of natural products, many of which exhibit potent biological activities, including cytotoxic, antiparasitic, and neurotoxic effects. uni-saarland.de This prevalence has spurred the development of numerous synthetic strategies to construct these substituted five-membered oxygen-containing heterocycles with high levels of stereocontrol. nih.govacs.org The ability to selectively introduce substituents at various positions on the tetrahydrofuran ring is crucial for accessing a diverse range of molecular architectures and, consequently, a spectrum of biological functions. uni-saarland.de
The stereoselective synthesis of tetrahydrofurans is a key area of research, with methods often focusing on intramolecular cyclization reactions. nih.gov These can include the ring-closure of epoxy-alcohols, where the stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide. sci-hub.st Other powerful techniques involve intramolecular additions of alcohols to epoxides, a strategy first detailed in the late 1970s and now frequently employed in the construction of complex molecules. nih.gov Furthermore, visible-light-mediated deoxygenative cyclizations of monoallylated diols have emerged as a sustainable approach to chiral tetrahydrofuran derivatives. nih.gov
The versatility of these synthetic methods allows for the creation of a wide variety of substitution patterns on the tetrahydrofuran core, leading to compounds with distinct properties and applications. The table below highlights some of the common substitution patterns and the synthetic methodologies employed.
| Substitution Pattern | Synthetic Method | Key Features | Reference(s) |
| 2,5-Disubstituted | Pd-Catalyzed Hayashi–Heck Arylation and Rh-Catalyzed Hydroformylation | Enantioselective and regioselective formation of the tetrahydrofuran ring. acs.org | acs.org |
| 2,3,5-Trisubstituted | Reaction of γ,δ-Epoxycarbanions with Aldehydes | High diastereoselectivity controlled by epoxide stereochemistry. sci-hub.st | sci-hub.st |
| Highly Substituted | Matteson Homologation | Stereoselective extension of boronic acid esters leading to highly functionalized tetrahydrofurans. uni-saarland.de | uni-saarland.de |
| 2,2-Disubstituted | Reduction of Lactone Carboxylic Acids | A two-step pathway from readily available chiral lactone acids. researchgate.net | researchgate.net |
Situating 4 Butan 2 Yl Oxolan 2 Yl Methanol in the Landscape of Chiral Cyclic Ethers
Enantioselective Synthesis Strategies for Substituted Oxolane Rings
The development of synthetic routes that establish specific stereocenters on the oxolane ring is a cornerstone of modern organic chemistry. These strategies can be broadly categorized into catalytic asymmetric constructions of the ring and diastereoselective cyclizations from pre-existing chiral molecules.
Asymmetric Catalytic Approaches for Oxolane Ring Construction
Catalytic methods that generate chirality in the oxolane ring from achiral or racemic starting materials are highly efficient and atom-economical. These approaches often rely on chiral catalysts to control the stereochemical outcome of the ring-forming reaction.
A powerful strategy for constructing chiral substituted tetrahydrofurans involves the enantioselective ring-opening of meso-epoxides. organicreactions.org This desymmetrization process, often catalyzed by a chiral Lewis acid, allows for the creation of multiple stereocenters with high enantioselectivity. organicreactions.org The Lewis acid activates the epoxide towards nucleophilic attack, while the chiral ligand environment dictates the facial selectivity of the attack, leading to an enantioenriched product.
One notable approach involves the use of silicon tetrachloride as a reagent, activated by a chiral Lewis base such as a chiral phosphoramide. illinois.edu In this reaction, the chiral catalyst system facilitates the ring-opening of meso-epoxides to yield enantiomerically enriched chlorohydrins, which are versatile intermediates for the synthesis of tetrahydrofurans. Mechanistic studies have shown that the active species does not change during the reaction, and only one chloride ion is delivered per silicon tetrachloride molecule. illinois.edu
Furthermore, kinetic resolution of racemic epoxides using chiral Lewis acid catalysts provides another avenue to chiral building blocks. thieme-connect.de In these reactions, one enantiomer of the epoxide reacts faster with a nucleophile in the presence of the chiral catalyst, leaving the unreacted epoxide in high enantiomeric excess. For instance, chiral zirconium and titanium complexes have been effectively used for the kinetic resolution of oxiranes. thieme-connect.de
| Catalyst/Reagent System | Epoxide Type | Nucleophile | Product Type | Enantiomeric Excess (ee) |
| Chiral Phosphoramide / SiCl₄ | meso-Epoxides (cyclic/acyclic) | Cl⁻ | Chlorohydrin | Excellent |
| Chiral Zr/Ti Complexes | Racemic Oxiranes | Secondary Amines, CO₂ | Amino alcohols, 1,3-Dioxolanones | High |
| Flavin Adenine (B156593) Dinucleotide (FAD) / NADH | Epoxides adjacent to carbonyl | H⁻ (reductive), O₂ (oxidative) | Alcohols, Diols | Not specified |
This table summarizes examples of chiral Lewis acid-catalyzed and related enantioselective epoxide ring-opening reactions for the synthesis of chiral intermediates.
Another interesting, non-metal-based approach is the flavin-catalyzed ring-opening of epoxides. In the presence of flavin adenine dinucleotide (FAD) and nicotinamide (B372718) adenine dinucleotide (NADH), epoxides can undergo both reductive and oxidative ring-opening reactions, expanding the diversity of accessible functionalized intermediates for THF synthesis. nih.gov
Transition metals have proven to be exceptionally versatile in catalyzing asymmetric cyclization reactions to form tetrahydrofuran rings. A variety of metals, including palladium, copper, rhodium, and iron, have been employed in reactions such as hydroalkoxylation, oxidative cyclization, and reductive cyclization.
Palladium-catalyzed oxidative cyclization of bis-1,3-dienes is a method that can produce tetrahydrofuran products with excellent stereoselectivity. nih.gov For example, the reaction of a bis-diene with a Pd(0) catalyst can result in a single diastereomer of the THF product. nih.gov Copper(I)-Xantphos systems have been shown to catalyze the intramolecular hydroalkoxylation of unactivated terminal alkenes, yielding five- and six-membered cyclic ethers. organic-chemistry.org
A sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides efficient access to 2,5-polysubstituted tetrahydrofuran derivatives with high yields and excellent enantioselectivities (up to 97% ee). chemistryviews.org This method is particularly valuable as it allows for the catalytic enantioselective formation of stereocenters at both the C2 and C5 positions of the tetrahydrofuran scaffold. chemistryviews.org
Iron-catalyzed reductive cyclization of O-tethered 1,6-enynes using an iminopyridine ligand in the presence of diethylzinc (B1219324) and magnesium bromide etherate also yields tetrahydrofuran derivatives. organic-chemistry.org Furthermore, rhodium complexes with ligands possessing a large bite angle, such as (R,R,R)-SKP, have been successfully used in the asymmetric hydrogenation of dehydromorpholines to produce chiral morpholines, a strategy that can be adapted for the synthesis of chiral tetrahydrofurans. nih.gov
| Metal Catalyst | Ligand | Reaction Type | Substrate | Product | Yield | Enantioselectivity (ee) |
| Cu(I) | Box | Henry Reaction/Iodocyclization | γ,δ-Unsaturated alcohol | 2,5-Polysubstituted THF | High | up to 97% |
| Pd(0) | - | Oxidative Cyclization | Bis-1,3-diene | Disubstituted THF | 67% | Single diastereomer |
| Co(II) | Amino acid-based | Aerobic Oxidative Cyclization | Unsaturated alcohol | trans-THF | Superior yields | Not specified |
| Fe(II) | Iminopyridine | Reductive Cyclization | O-tethered 1,6-enyne | Substituted THF | Good | Not specified |
| Rh(I) | (R,R,R)-SKP | Asymmetric Hydrogenation | Dehydromorpholine | Chiral Morpholine | Quantitative | up to 99% |
| Ni(II) | N,N'-dioxide | [3+2] Cycloaddition | Alkene and Oxirane | Highly substituted THF | up to 99% | up to 99% |
This interactive table presents examples of transition metal-catalyzed asymmetric reactions for the formation of tetrahydrofuran and related heterocycles.
A nickel-catalyzed enantioselective [3+2] cycloaddition of heterosubstituted alkenes with oxiranes has also been developed. This reaction, which proceeds via selective C-C bond cleavage of the epoxide, furnishes highly substituted chiral tetrahydrofurans in excellent yields and enantioselectivities. nih.govacs.org
The introduction of hydroxyl groups with controlled stereochemistry is a critical step in the synthesis of many chiral oxolane-2-ylmethanols. Stereoselective hydration and hydroxymethylation reactions are key strategies to achieve this.
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of chiral vicinal diols from alkenes. researchgate.net These diols are versatile intermediates that can be further elaborated to form the tetrahydrofuran ring. For example, a chiral diol can undergo cyclization under acidic conditions or after conversion of one hydroxyl group into a better leaving group to yield a hydroxymethyl-substituted tetrahydrofuran.
Another important strategy is the Mukaiyama aldol (B89426) reaction, which involves the addition of a silyl (B83357) enol ether to an aldehyde, catalyzed by a Lewis acid. wikipedia.org By using chiral auxiliaries or chiral Lewis acid catalysts, this reaction can be rendered highly enantioselective. This approach can be used to introduce a hydroxymethyl group or a longer hydroxyalkyl chain, which can then participate in a subsequent cyclization to form the oxolane ring. For instance, an aldol reaction between a silyl enol ether and an α,β-unsaturated aldehyde can generate a δ-hydroxy-alkene, a direct precursor for intramolecular cyclization.
Furthermore, the stereoselective cyclization of readily available chloropolyols in water offers a concise route to functionalized tetrahydrofuranols. nih.gov This method is operationally simple and avoids the need for complex protecting group strategies, providing direct access to hydroxytetrahydrofurans. nih.gov
Diastereoselective Cyclization Methods from Chiral Precursors
When a substrate already contains one or more stereocenters, these can be used to direct the stereochemical outcome of the ring-closing reaction. Such diastereoselective cyclizations are a common and effective way to construct chiral tetrahydrofuran rings.
The intramolecular cyclization of unsaturated alcohols is one of the most widely used methods for the synthesis of substituted tetrahydrofurans. The stereochemistry of the substituents on the newly formed ring is controlled by the geometry of the double bond and the existing stereocenters in the acyclic precursor.
Electrophile-induced cyclization is a prominent example of this strategy. For instance, the iodocyclization of γ,δ-unsaturated alcohols, often catalyzed by a copper-chiral ligand complex, proceeds with high diastereoselectivity to afford iodomethyl-substituted tetrahydrofurans. chemistryviews.org These products can be readily converted to the corresponding hydroxymethyl derivatives.
Acid-catalyzed cyclization of unsaturated alcohols is another common method. The stereochemical outcome is often dictated by the formation of the most stable cyclic transition state, which minimizes steric interactions. For example, the acid-catalyzed cyclization of (Z)-5-silyl-4-penten-1-ols bearing a substituent on the methylene (B1212753) tether proceeds smoothly to give trans-2,5-, cis-2,4-, or trans-2,3-disubstituted tetrahydrofurans with moderate to high stereoselectivity. acs.org
Lanthanide triflates have also been shown to be efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes, leading to five- and six-membered oxygen heterocycles in very good yields. organic-chemistry.org
| Reaction Type | Substrate | Catalyst/Reagent | Key Feature | Diastereoselectivity |
| Iodocyclization | γ,δ-Unsaturated Alcohol | I₂ / Cu-Box complex | Halonium-ion mediated | High |
| Acid-catalyzed Cyclization | (Z)-5-Silyl-4-penten-1-ol | TsOH or TiCl₄ | Stereospecific syn addition | Moderate to High |
| Hydroalkoxylation/Cyclization | Hydroxyalkene | Lanthanide Triflates | Markovnikov-type | Good |
| Oxidative Cyclization | 1,5-Diene | RuO₄ | Forms up to four stereocenters | Controlled relative stereochemistry |
This table provides an overview of different stereocontrolled intramolecular cyclization reactions of unsaturated alcohols.
Finally, the ruthenium-catalyzed oxidative cyclization of 1,5-dienes can generate structurally complex tetrahydrofuran-diols. In this reaction, up to four stereogenic centers can be formed with control over the relative stereochemistry in a single step. The mechanism involves the formation of a Ru(VI) dioxoglycolate intermediate followed by cyclization.
Photochemical Ring Expansion Reactions for Tetrahydrofuran Derivatives
Photochemical methods offer a unique and powerful approach for the construction of cyclic ethers. Ring expansion reactions of smaller heterocyclic systems, such as oxetanes, under photochemical conditions can lead to the formation of tetrahydrofuran derivatives. rsc.orgnih.gov This strategy is particularly attractive as it can proceed under mild, metal-free conditions, providing an operationally simple route to the desired oxolane frameworks. rsc.orgnih.gov
The underlying mechanism of these photochemical ring expansions often involves the formation of an ylide intermediate, which then rearranges to the larger ring system. rsc.orgnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have suggested that the reaction can proceed through a diradical pathway following the formation of the ylide. rsc.orgnih.gov The stereochemical outcome of the ring expansion can be influenced by the nature of the heteroatom in the starting ylide, with distinct differences observed between oxygen and sulfur ylides. rsc.orgnih.gov For instance, a two-step process involving a Paternò–Büchi reaction to form an oxetane, followed by a photochemical ring expansion, can yield tetra-substituted tetrahydrofurans as single diastereoisomers. researchgate.net
Table 1: Comparison of Ylide-Mediated Ring Expansion Reactions
| Feature | Oxygen Ylide Rearrangement | Sulfur Ylide Rearrangement |
| Intermediate | Oxygen Ylide | Sulfur Ylide |
| Proposed Pathway | Diradical | Diradical |
| Stereoselectivity | Distinct Stereochemical Outcome | Different Stereochemical Outcome |
| Conditions | Metal-free, Photochemical | Metal-free, Photochemical |
Chiral Auxiliary-Mediated Synthesis of Oxolane Frameworks
The use of chiral auxiliaries is a well-established and effective strategy for asymmetric synthesis. In the context of oxolane synthesis, chiral auxiliaries can be employed to control the stereochemistry during the formation of the tetrahydrofuran ring. nih.govnih.gov This approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical course of a subsequent ring-forming reaction. After the desired stereocenter(s) are established, the auxiliary is cleaved to afford the enantiomerically enriched product. nih.gov
One notable example involves the use of oxazinanones as chiral auxiliaries. nih.gov N-acyl derivatives of these auxiliaries can undergo stereoselective enolate alkylation reactions to introduce desired substituents with high levels of stereocontrol. nih.gov Subsequent transformations can then lead to the formation of the oxolane ring. Another approach utilizes a chiral sulfoxide (B87167) auxiliary. For example, the addition of the lithium anion of (S)-methyl-p-tolylsulfoxide to a suitable precursor can generate a γ-hydroxyketone, which can then be cyclized to a 2,5-cis-disubstituted tetrahydrofuran with good diastereoselectivity. nih.gov
Resolution Techniques for Enantiomerically Enriched this compound Precursors
Resolution techniques are essential for the separation of enantiomers from a racemic mixture. These methods are particularly crucial when asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity.
Kinetic Resolution Methodologies in Asymmetric Synthesis
Kinetic resolution is a powerful method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.org This difference in reactivity allows for the selective transformation of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. wikipedia.org
Enzymatic kinetic resolution is a widely used and highly effective technique. nih.govacs.orgrsc.org Lipases, for instance, are commonly employed to selectively acylate or deacylate one enantiomer of a racemic alcohol or its corresponding ester. nih.govacs.org For example, porcine pancreatic lipase (B570770) can catalyze the alcoholysis of a butyrate (B1204436) ester of a racemic secondary alcohol, leading to the isolation of one enantiomer as the alcohol and the other as the unreacted ester. nih.gov The efficiency of these enzymatic resolutions can often be enhanced by optimizing reaction conditions, such as the choice of acyl donor and solvent. acs.orgmdpi.com Non-aqueous enzymatic alcoholysis has proven effective for the resolution of sterically hindered secondary alcohols. nih.gov
Table 2: Examples of Enzymatic Kinetic Resolution
| Enzyme | Substrate | Acyl Donor | Product(s) | Enantiomeric Excess (ee) |
| Porcine Pancreatic Lipase | Racemic secondary alcohol butyrate | - | (R)-alcohol and (S)-butyrate | Optically pure |
| Lipase | Racemic secondary alcohols | 1-Ethoxyvinyl esters | Enantiomerically enriched alcohol and ester | High |
| Lipase B from Candida antarctica (CALB) | (R,S)-Flurbiprofen | Methanol (B129727) | (S)-Flurbiprofen methyl ester | 89.6 ± 2.0% |
Diastereomeric Salt Formation and Crystallization for Chiral Enrichment
The formation of diastereomeric salts is a classical yet highly effective method for resolving racemic mixtures of compounds that contain an acidic or basic functional group. libretexts.orgresearchgate.net This technique involves reacting the racemate with an enantiomerically pure chiral resolving agent to form a mixture of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org
For the resolution of a racemic alcohol like a precursor to this compound, the alcohol is first converted into a derivative containing a carboxylic acid group, such as a half-ester of a dicarboxylic acid. libretexts.orgnih.gov This acidic derivative can then be reacted with a chiral base (e.g., brucine, strychnine, or a synthetic chiral amine) to form diastereomeric salts. libretexts.org Successful separation depends on the differential solubility of these salts in a given solvent system. researchgate.netunchainedlabs.com For example, racemic 1-phenyl-1-propanol (B1198777) has been successfully resolved by forming the maleic acid monoester, followed by salt formation with cinchonidine, achieving an enantiomeric excess of >99%. nih.gov
Functional Group Transformations and Derivatization of the Hydroxymethyl Moiety in Oxolane-2-ylmethanols
The hydroxymethyl group at the 2-position of the oxolane ring is a versatile handle for further synthetic manipulations. Selective transformations of this primary alcohol allow for the introduction of a wide range of functional groups, expanding the synthetic utility of these chiral building blocks.
Selective Oxidation and Reduction Reactions of Primary Alcohol Groups
The selective oxidation of the primary alcohol in the presence of the tetrahydrofuran ether linkage is a key transformation. A variety of reagents can be employed for this purpose. "Weak" oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can convert primary alcohols to aldehydes. masterorganicchemistry.comchemguide.co.uklibretexts.org For a more complete oxidation to the carboxylic acid, "stronger" oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄) are typically used. masterorganicchemistry.com The Dess-Martin periodinane is another mild and highly selective reagent for the oxidation of primary alcohols to aldehydes, offering advantages such as neutral pH and room temperature conditions. wikipedia.org
Conversely, the reduction of a carboxylic acid derivative at the 2-position to the primary alcohol is also a fundamental transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and their esters to primary alcohols. chemguide.co.uklibretexts.orgcommonorganicchemistry.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective and can offer different selectivity profiles. commonorganicchemistry.com For instance, manganese(I) carbonyl complexes have been developed as catalysts for the hydrosilylation of carboxylic acids to alcohols under mild conditions. nih.gov
Table 3: Reagents for Functional Group Transformations of Primary Alcohols
| Transformation | Reagent(s) | Product | Notes |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | Aldehyde | Mild oxidant. chemguide.co.uklibretexts.org |
| Oxidation to Aldehyde | Dess-Martin periodinane | Aldehyde | Mild, selective, neutral pH. wikipedia.org |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant. masterorganicchemistry.com |
| Oxidation to Carboxylic Acid | Chromic Acid (H₂CrO₄) | Carboxylic Acid | Strong oxidant. masterorganicchemistry.com |
| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Powerful reducing agent. chemguide.co.uklibretexts.org |
| Reduction of Carboxylic Acid | Borane-THF (BH₃-THF) | Primary Alcohol | Can be selective. commonorganicchemistry.com |
| Reduction of Carboxylic Acid | Manganese(I) catalyzed hydrosilylation | Primary Alcohol | Mild, catalytic method. nih.gov |
Nucleophilic Substitution Reactions Involving the Hydroxyl Functionality
The primary hydroxyl group of this compound and related chiral oxolane-2-ylmethanols is a versatile handle for introducing a wide array of functional groups through nucleophilic substitution. To facilitate this, the hydroxyl group must first be converted into a better leaving group.
Common strategies involve:
Activation: The hydroxyl group is typically activated by conversion to a sulfonate ester (e.g., tosylate, mesylate, or triflate) or a halide. These activated intermediates are then susceptible to displacement by a variety of nucleophiles.
Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to various functional groups, such as esters, ethers, and azides, with inversion of stereochemistry. It utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The choice of nucleophile dictates the final product, enabling the synthesis of diverse derivatives. For instance, reaction with sodium azide (B81097) (NaN₃) introduces an azido (B1232118) group, which can be subsequently reduced to a primary amine. This amine can then undergo further functionalization, such as Boc protection, as demonstrated in related synthetic schemes where an intermediate was treated with Boc₂O to yield a carbamate. nih.gov
Etherification and Esterification Strategies for Protecting Group Manipulation and Further Synthesis
Etherification and esterification are fundamental reactions for the hydroxyl group of oxolane-2-ylmethanols, serving dual purposes: protecting the hydroxyl group during subsequent synthetic steps and forming key linkages in more complex molecules.
Protecting Group Strategies: Protecting groups are essential in the multi-step synthesis of complex molecules like oligosaccharides, where discriminating between multiple hydroxyl groups is necessary. universiteitleiden.nl The choice of protecting group can influence the reactivity of the entire building block and control the stereochemical outcome of subsequent reactions. universiteitleiden.nl Common protecting groups for primary alcohols include:
Silyl ethers: (e.g., tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)) are widely used due to their ease of introduction and selective removal under specific conditions.
Benzyl (B1604629) ethers: Introduced using benzyl bromide (BnBr) or benzyl trichloroacetimidate (B1259523) under basic or acidic conditions, respectively. They are stable to a wide range of reaction conditions and are typically removed by hydrogenolysis.
Acyl groups: Esters like acetates and benzoates are common. They can be introduced using the corresponding acyl chloride or anhydride. These groups can sometimes offer "anchimeric assistance," influencing the stereoselectivity at adjacent centers. universiteitleiden.nl
Strategies for Further Synthesis: Beyond protection, ether and ester linkages are integral parts of many target molecules. For example, the formation of an ether bond via Williamson ether synthesis (deprotonation of the alcohol followed by reaction with an alkyl halide) or the creation of an ester bond for bioactive compounds are common synthetic endpoints. The platinum-catalyzed hydroalkoxylation of hydroxy olefins demonstrates that ester and ether functionalities are well-tolerated in certain cyclization reactions to form tetrahydrofuran rings. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthetic Routes for Chiral Oxolane Derivatives
The synthesis of chiral oxolane derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. nih.govresearchgate.net
A key strategy involves utilizing abundant biomass as a starting material. For example, pentoses like L-arabinose, a waste product from the sugar beet industry, can be selectively dehydrated to form chiral tetrahydrofurans on a multi-gram scale without the need for protecting groups. nih.gov This approach leverages the inherent chirality of the starting material, avoiding the need to introduce stereocenters later. nih.gov Similarly, cascade reactions starting from bio-based furanics like 2,5-dimethylfuran (B142691) (DMF) offer an integrated route to functionalized tetrahydrofurans. rsc.org Such processes aim to combine multiple reaction steps into a single pot, reducing solvent use and purification steps. rsc.org
Other green approaches focus on the nature of the chemical transformations themselves. A highly efficient bromocyclization of chiral auxiliary-substituted 4-en-1-ol derivatives produces valuable tetrahydrofuran scaffolds where water is the main byproduct, highlighting an economical and sustainable pathway. acs.org
Optimization of Reaction Conditions for Reduced Environmental Impact
Optimizing reaction conditions is a cornerstone of green chemistry, aiming to maximize yield and minimize waste and energy consumption. nih.gov This involves a systematic study of parameters such as temperature, solvent, catalyst loading, and reaction time. acs.orgresearchgate.net
For instance, in the synthesis of a chiral tetrahydrofuran from L-arabinose, hydrazone formation was achieved in 99% yield at room temperature using an acidic resin catalyst. nih.gov The subsequent cyclization was optimized to run at a mild 40°C. nih.gov The use of spreadsheet tools to model reaction kinetics and solvent effects can aid in exploring new reaction conditions in silico before performing experiments, thereby reducing the number of trials and material waste. nih.gov
The choice of solvent is critical. Green chemistry promotes the use of environmentally benign solvents or, ideally, solvent-free conditions. ijpsjournal.com Techniques like microwave irradiation and ultrasonication can often accelerate reactions, leading to shorter reaction times, reduced energy use, and higher yields with less reliance on traditional solvents. nih.gov
Catalyst Selection for Enhanced Efficiency and Selectivity
Catalysis is a fundamental pillar of green chemistry, offering pathways to new reactions with high efficiency and selectivity, often under milder conditions than stoichiometric alternatives. nih.gov
Homogeneous and Heterogeneous Catalysis: In the sustainable synthesis of chiral tetrahydrofurans from pentoses, an acidic resin (Amberlyst® 15) and trifluoroacetic acid (TFA) were used as catalysts. nih.gov The solid resin catalyst can be easily filtered off, simplifying purification. In other syntheses of tetrahydrofuran derivatives, a range of metal catalysts, including platinum, gold, iron, and nickel, have been employed for various cyclization and functionalization reactions. organic-chemistry.org
Biocatalysis and Organocatalysis: Enzymatic catalysis offers exceptional selectivity and operates under environmentally friendly conditions, making it a powerful tool for producing optically pure pharmaceutical intermediates. nih.gov Organocatalysis, the use of small organic molecules as catalysts, has also emerged as a key technology. For example, the amino acid proline can catalyze aldol reactions to form C-C bonds with high stereocontrol, proceeding through enamine intermediates. wikipedia.org
The development of novel catalytic systems is ongoing. A three-step strategy to convert 2,5-dimethylfuran into functionalized tetrahydrofurans relied on identifying active and selective catalysts for both an aldol condensation and a subsequent hydrogenation–cyclization reaction. rsc.org The selection of non-noble metal catalysts, such as those based on iron or copper, is also a key area of research to reduce the cost and environmental concerns associated with precious metal catalysts. ijpsjournal.comfrontiersin.org
The table below summarizes catalyst selection in the synthesis of related oxolane structures.
| Reaction Type | Catalyst(s) | Starting Material Class | Product Class | Reference |
| Dehydration/Cyclization | Amberlyst® 15, TFA | Pentose-derived hydrazone | Chiral Tetrahydrofuran | nih.gov |
| Hydrogenation/Cyclization | Pt-based catalyst | Functionalized Hexanedione | Alkylated Tetrahydrofuran | rsc.orgrsc.org |
| C(sp³)-H Activation | Iron or Nickel Complexes | Cyclic Ethers | α-Functionalized Ethers | organic-chemistry.org |
| Bromocyclization | Nitrite | 4-en-1-ol derivatives | Bromo-substituted Tetrahydrofurans | acs.org |
| Aldol Reaction | Proline, Boron Enolates | Ketones/Aldehydes | β-hydroxy Carbonyls | wikipedia.org |
Stereochemical Characterization and Elucidation of 4 Butan 2 Yl Oxolan 2 Yl Methanol Isomers
Determination of Absolute Configuration of Chiral Centers
The determination of the absolute configuration of the stereogenic centers in [4-(butan-2-yl)oxolan-2-yl]methanol requires sophisticated chiroptical and spectroscopic methods. These techniques provide detailed information about the spatial orientation of the substituents around the chiral carbons.
Vibrational Circular Dichroism (VCD) Spectroscopy Applied to Chiral Alcohols
Vibrational circular dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.org This technique is a powerful tool for determining the absolute configuration of chiral molecules in solution, including complex structures with multiple stereocenters like this compound. biotools.usresearchgate.net
The process involves measuring the experimental VCD spectrum of an enantiomerically enriched sample. nih.govnih.gov Concurrently, quantum mechanical calculations, typically using density functional theory (DFT), are performed to predict the theoretical VCD spectra for one of the enantiomers (e.g., the (2R,4R)-isomer). researchgate.net The calculated spectrum is then compared to the experimental one. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the sample. nih.gov The VCD spectrum of the other enantiomer will be an exact mirror image. researchgate.net
Table 1: Illustrative VCD Data for a Hypothetical Enantiomer of this compound
| Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (2R, 4R, 2'S)-isomer | Vibrational Mode Assignment |
| 2960 | +5.2 | +5.8 | C-H stretch (CH₃) |
| 2875 | -3.1 | -3.5 | C-H stretch (CH₂) |
| 1345 | +1.8 | +2.1 | C-H bend |
| 1080 | -7.5 | -8.0 | C-O stretch (ring) |
| 1040 | +6.3 | +6.9 | C-O stretch (CH₂OH) |
Note: This table is illustrative and does not represent actual experimental data.
Chiral Solvating Agent-Enabled Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structural elucidation. In its standard form, NMR cannot distinguish between enantiomers. However, the use of chiral solvating agents (CSAs) can overcome this limitation. nih.govnih.gov CSAs are chiral compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. nih.govnih.govacs.org These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. nih.govnih.gov
For this compound, a chiral alcohol, various CSAs can be employed. The hydroxyl group and the ether oxygen can act as sites for interaction with the CSA. The formation of these diastereomeric complexes leads to differences in the chemical shifts (anisochrony) of the protons near the chiral centers for the two enantiomers. nih.gov
Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ in ppm) for the Protons of this compound in the Presence of a Chiral Solvating Agent
| Proton | (2R, 4R, 2'S)-isomer (ppm) | (2S, 4S, 2'R)-isomer (ppm) | Chemical Shift Difference (Δδ) |
| H-2 | 3.85 | 3.82 | 0.03 |
| H-5a | 3.70 | 3.68 | 0.02 |
| H-5b | 3.60 | 3.57 | 0.03 |
| H-4 | 1.95 | 1.98 | -0.03 |
| CH₂OH | 3.52 | 3.49 | 0.03 |
Note: This table is illustrative and does not represent actual experimental data. The signals would also show splitting patterns (e.g., doublets, triplets, multiplets) which are not detailed here.
Competing Enantioselective Conversion (CEC) Methods for Primary Chiral Alcohols
The Competing Enantioselective Conversion (CEC) method is a kinetic approach for assigning the absolute configuration of chiral compounds, including primary alcohols with stereocenters at the β-position. nih.gov In this method, an enantiomerically enriched sample of the alcohol is subjected to two parallel reactions with the (R)- and (S)-enantiomers of a chiral acylating catalyst. nih.gov The progress of each reaction is monitored, typically by NMR or chromatography, to determine which catalyst enantiomer reacts faster with the alcohol. nih.gov
For this compound, which is a primary alcohol with a chiral center at the 4-position of the oxolane ring, this method can be applied. An empirically derived mnemonic, which correlates the faster-reacting catalyst enantiomer with the absolute configuration of the alcohol, is then used to assign the stereochemistry. nih.gov
Table 3: Illustrative Results of a Competing Enantioselective Conversion Experiment for an Enantiomer of this compound
| Catalyst | Substrate Conversion after 1 hour (%) | Faster Reacting System | Assigned Absolute Configuration (based on a hypothetical mnemonic) |
| (R)-Catalyst | 25 | (S)-Catalyst | (4S) |
| (S)-Catalyst | 45 |
Note: This table is illustrative and does not represent actual experimental data.
X-ray Crystallography of Crystalline Derivatives or Co-crystals
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govacs.org A significant challenge for applying this technique to this compound is that it is likely a liquid or a low-melting solid, making the growth of single crystals suitable for X-ray diffraction difficult.
To overcome this, the alcohol can be converted into a crystalline derivative, for example, by esterification with a carboxylic acid containing a heavy atom (e.g., a bromine- or iodine-substituted benzoic acid). The presence of the heavy atom facilitates the determination of the absolute configuration through anomalous dispersion effects. Alternatively, co-crystallization with a chiral molecule of known absolute configuration can be attempted.
Assessment of Enantiomeric and Diastereomeric Purity
Once the absolute configurations of the stereoisomers are established, it is crucial to determine the relative amounts of each stereoisomer in a given sample. This is achieved through chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Quantification
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying the stereoisomers of a chiral compound. hplc.todaysigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. sigmaaldrich.comchromatographyonline.com
For the separation of the stereoisomers of this compound, a polar and heterocyclic compound, various types of CSPs could be effective, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides. sigmaaldrich.comacs.org The development of a suitable HPLC method involves screening different CSPs and optimizing the mobile phase composition (e.g., the ratio of hexane (B92381) and an alcohol modifier in normal-phase mode, or the type and concentration of buffer and organic solvent in reversed-phase mode) to achieve baseline separation of all stereoisomers. sigmaaldrich.comchromatographyonline.com The area under each peak in the chromatogram is proportional to the concentration of that isomer, allowing for the determination of the enantiomeric and diastereomeric purity.
Table 4: Illustrative Chiral HPLC Separation Data for the Stereoisomers of this compound
| Stereoisomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) |
| (2R, 4R, 2'S) | 10.2 | 48.5 | 94.0% ee for this enantiomeric pair |
| (2S, 4S, 2'R) | 11.5 | 1.5 | |
| (2R, 4S, 2'S) | 13.8 | 25.0 | 50:50 dr (relative to the other diastereomeric pair) |
| (2S, 4R, 2'R) | 15.1 | 25.0 |
Note: This table is illustrative and does not represent actual experimental data. The elution order and retention times are hypothetical.
Advanced NMR Techniques for Diastereomeric Ratio Determination and Enantiomeric Excess
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the stereochemistry of chiral molecules. Current time information in Bangalore, IN. In a chiral environment, the nuclei of enantiomers, which are typically indistinguishable in an achiral solvent, can become chemically non-equivalent (anisochronous), leading to separate signals in the NMR spectrum. Current time information in Bangalore, IN.
Diastereomeric Ratio Determination:
For a mixture of diastereomers of this compound, standard ¹H and ¹³C NMR spectroscopy can often be used to determine the diastereomeric ratio (d.r.). The different spatial arrangements of the substituents in diastereomers result in distinct chemical shifts for the corresponding nuclei. By integrating the signals of unique protons or carbons for each diastereomer, the ratio of the isomers in the mixture can be accurately calculated.
Advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the signals to the correct protons and carbons within each diastereomer, confirming their structural connectivity. nih.gov For instance, the correlation between the proton at C2 and the hydroxymethyl protons would be clearly visible in a COSY spectrum.
To illustrate, consider a hypothetical ¹H NMR spectrum of a diastereomeric mixture. The methine proton at C2 would likely appear at a different chemical shift for the cis and trans isomers due to the varying shielding effects of the butan-2-yl group.
Illustrative ¹H NMR Data for Diastereomeric Mixture
| Proton | Hypothetical Chemical Shift (ppm) - Diastereomer A | Hypothetical Chemical Shift (ppm) - Diastereomer B | Integration |
| C2-H | 4.15 | 4.05 | 1H |
| C4-H | 2.10 | 2.25 | 1H |
| -CH₂OH | 3.60 | 3.65 | 2H |
| Side Chain CH | 1.80 | 1.85 | 1H |
| Side Chain CH₃ | 0.95 | 0.98 | 3H |
| Side Chain CH₂ | 1.40 | 1.45 | 2H |
| Side Chain CH₃ | 0.90 | 0.92 | 3H |
Enantiomeric Excess Determination:
Determining the enantiomeric excess (e.e.) requires the use of a chiral environment to induce anisochrony between enantiomers. Current time information in Bangalore, IN. This is commonly achieved through two main NMR-based methods:
Chiral Derivatizing Agents (CDAs): The alcohol group of this compound can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a diastereomeric mixture of esters. The resulting diastereomers will have distinct NMR signals, particularly for nuclei close to the newly formed chiral center. The integration of these signals allows for the calculation of the enantiomeric excess of the original alcohol. Current time information in Bangalore, IN.
Chiral Solvating Agents (CSAs): A chiral solvating agent, when added to the NMR sample, forms transient diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers without chemical modification of the substrate. nih.gov Recently, new NMR techniques that utilize both electric and magnetic dipoles are being developed to detect chirality directly without the need for chiral additives. oakwoodchemical.comnih.gov
Conformational Analysis of the Oxolane Ring and Butan-2-yl Side Chain
The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope (E) and the twist (T). nih.govnih.gov The substituents on the ring significantly influence the preferred conformation and the barrier to interconversion between them. nih.govnih.gov
For this compound, the bulky butan-2-yl group at C4 and the hydroxymethyl group at C2 will play a crucial role in determining the ring's conformation. The substituents will tend to occupy positions that minimize steric strain. In substituted tetrahydrofurans, bulky groups generally prefer to be in a pseudo-equatorial position to reduce non-bonding interactions. nih.gov
The conformation of the butan-2-yl side chain itself will also be influenced by its interaction with the oxolane ring. The rotational freedom around the C4-C2' bond will be restricted, leading to preferred rotamers.
Advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), are invaluable for conformational analysis. NOE provides information about the spatial proximity of nuclei. For example, an NOE correlation between the proton at C2 and the proton at C4 would suggest a cis relationship and provide insight into the ring's pucker.
Computational chemistry, using methods like Density Functional Theory (DFT), is often used in conjunction with NMR data to model the different possible conformations and predict their relative energies. oakwoodchemical.com This combined approach provides a detailed picture of the three-dimensional structure and dynamics of the molecule in solution.
Computational and Theoretical Investigations on 4 Butan 2 Yl Oxolan 2 Yl Methanol and Analogues
Quantum Chemical Investigations for Molecular Structure and Energetics
Quantum chemical methods are at the forefront of computational analysis, offering a detailed understanding of the electronic structure of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique lens through which to study molecular properties.
Density Functional Theory (DFT) Applications in Conformational Analysis and Stability
Density Functional Theory (DFT) has become a widely used method for studying the conformational preferences and stability of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com For substituted oxolanes like [4-(Butan-2-yl)oxolan-2-yl]methanol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can effectively predict the geometries of different conformers. researchgate.netresearchgate.net
The conformational flexibility of the five-membered oxolane ring, which can adopt various envelope and twist forms, is a key area of investigation. The substitution pattern significantly influences the relative energies of these conformers. For instance, in related furan (B31954) derivatives, the trans conformation is often predicted to be the most stable. researchgate.net The presence of the bulky butan-2-yl group and the methanol (B129727) substituent on the oxolane ring in the target molecule introduces additional rotational degrees of freedom, leading to a complex potential energy surface with multiple local minima.
DFT calculations can elucidate the relative stabilities of these conformers by computing their electronic energies and Gibbs free energies. mdpi.com These calculations have been successfully applied to various heterocyclic systems to determine the predominant conformations and the energy barriers between them. researchgate.net For example, studies on formylfurans have shown that the trans conformer is generally more stable, with calculated rotational barriers that are in good agreement with experimental data. researchgate.net The effect of solvent on conformational stability can also be modeled using methods like the polarizable continuum model (PCM), which has been used to study furan derivatives in various solvents. researchgate.net
Table 1: Representative DFT-Calculated Energy Differences for Conformers of Substituted Oxolanes
| Conformer | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) |
| Conformer A | 0.00 | 0.00 | 65 |
| Conformer B | 1.20 | 1.50 | 25 |
| Conformer C | 2.50 | 2.80 | 10 |
| Note: This table is illustrative and based on typical energy differences found in conformational studies of similar heterocyclic systems. Actual values for this compound would require specific calculations. |
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for electronic structure calculations. researchgate.netarxiv.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding but can provide more accurate energies and properties. mdpi.com
For molecules where electron correlation effects are significant, ab initio calculations are crucial for obtaining reliable results. researchgate.net While DFT methods are generally robust, their performance can vary depending on the system and the chosen functional. High-level ab initio calculations can serve as a benchmark to validate the results obtained from DFT. mdpi.com For instance, in the study of acyclovir, MP2 calculations were used to confirm the stability of the main conformers predicted by DFT. mdpi.com
The application of ab initio methods to this compound would involve calculating the energies of various conformers to obtain a highly accurate picture of their relative stabilities. These methods are also essential for studying excited states and photochemical processes. youtube.com
Molecular Dynamics Simulations for Conformational Landscapes of Substituted Oxolanes
While quantum chemical methods provide detailed information about specific stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a way to explore the full conformational landscape of a molecule over time. researchgate.net By simulating the motion of atoms based on a force field, MD can reveal the dynamic interplay between different conformers and the transitions between them.
For substituted oxolanes, MD simulations can provide insights into the flexibility of the ring and the rotational freedom of the substituents. researchgate.net The choice of force field is critical for the accuracy of MD simulations, and parameters may need to be specifically developed or validated for the system under study. researchgate.net MD simulations have been used to study the liquid state of tetrahydrofuran (B95107) and its derivatives, providing information on properties such as density and glass transition temperature. researchgate.net These simulations can also be used to understand solvation dynamics and the influence of the solvent on the conformational preferences of the molecule. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those involved in the synthesis and transformation of substituted oxolanes. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. smu.edu
Transition State Analysis for Cyclization and Functionalization Pathways
The synthesis of tetrahydrofuran rings often involves cyclization reactions. nih.gov Computational methods can be used to model these reactions and determine the most likely pathway by calculating the activation energies associated with different possible transition states. youtube.com For example, the formation of tetrahydrofurans from the reaction of epoxides with alkenes has been studied computationally to understand the reaction mechanism. mdpi.com Similarly, the stereoselectivity of reactions such as the Prins cyclization to form tetrahydrofuran scaffolds can be rationalized through transition state analysis. acs.org
In the context of this compound, computational modeling could be used to investigate the transition states of the key bond-forming steps in its synthesis, providing insights into the factors that control the stereochemical outcome of the reaction.
Investigation of Diradical Pathways in Photochemical Transformations
Photochemical reactions can provide alternative routes to the synthesis and modification of heterocyclic compounds. rsc.org These reactions often proceed through excited states and may involve diradical intermediates. nih.gov Computational studies, particularly those employing multireference methods, are essential for understanding the electronic structure of these transient species and the pathways they follow.
Advanced Spectroscopic Techniques for Structural Research of 4 Butan 2 Yl Oxolan 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for determining the constitution and stereochemistry of [4-(Butan-2-yl)oxolan-2-yl]methanol.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial overview of the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms. The ¹H NMR spectrum would reveal the number of unique proton environments, their integration (proton count), and their coupling patterns (neighboring protons). Similarly, the ¹³C NMR spectrum indicates the number of unique carbon environments.
For a definitive structural assignment, two-dimensional (2D) NMR experiments are employed to establish connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would establish correlations between protons within the butan-2-yl group and along the oxolane ring, confirming the molecular backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is crucial for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule, such as linking the butan-2-yl side chain to the correct position (C4) on the oxolane ring and the methanol (B129727) group to the C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is the key to determining the relative stereochemistry of the substituents on the oxolane ring. For instance, NOE correlations between the proton at C2 and the proton at C4 would suggest they are on the same face of the ring (a cis relationship).
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structural motifs.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CHOH | 1.5-3.0 | Broad Singlet |
| CH -OH (C2) | 3.8-4.2 | Multiplet |
| CH ₂-OH | 3.4-3.7 | Multiplet |
| CH -O (C5) | 3.6-4.0 | Multiplet |
| CH (C4) | 1.8-2.2 | Multiplet |
| CH ₂ (C3) | 1.5-1.9 | Multiplet |
| CH (butan-2-yl) | 1.2-1.6 | Multiplet |
| CH ₂ (butan-2-yl) | 1.1-1.5 | Multiplet |
| CH ₃ (butan-2-yl, terminal) | 0.8-1.0 | Triplet |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C H-OH (C2) | 78-82 |
| C H₂-OH | 63-67 |
| C H₂-O (C5) | 68-72 |
| C H (C4) | 40-45 |
| C H₂ (C3) | 30-35 |
| C H (butan-2-yl) | 35-40 |
| C H₂ (butan-2-yl) | 25-30 |
| C H₃ (butan-2-yl, terminal) | 10-15 |
| C H₃ (butan-2-yl, secondary) | 15-20 |
NMR spectroscopy is not only a tool for structural elucidation but also a quantitative method for monitoring the progress of chemical reactions in real-time. researchgate.net By setting up a reaction directly within an NMR tube, spectra can be acquired at regular intervals. irb.hr The formation of this compound can be tracked by observing the disappearance of reactant signals and the simultaneous emergence of characteristic product signals. The linear relationship between signal intensity (integral) and concentration allows for the determination of reaction kinetics. pitt.edu Upon reaction completion, the final spectrum can be used to determine the reaction yield by integrating a well-resolved product peak against a known internal standard.
Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Networks
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the key functional groups are the hydroxyl (-OH) group and the ether (C-O-C) linkage within the oxolane ring.
The most prominent feature in the IR spectrum would be the O-H stretching vibration of the primary alcohol. Due to hydrogen bonding, this absorption is typically observed as a strong, broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide insights into the extent of intermolecular hydrogen bonding. The spectrum will also feature C-O stretching vibrations for the alcohol and the ether, typically in the 1050-1260 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp³ hybridized carbons will appear just below 3000 cm⁻¹.
Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |
| Alkane | C-H Stretch | 2850-2960 | Medium-Strong |
| Alcohol | C-O Stretch | 1050-1150 | Strong |
| Ether | C-O Stretch | 1070-1150 | Strong |
The presence of both a hydrogen bond donor (-OH) and an acceptor (the ether oxygen) allows for the formation of complex hydrogen bonding networks, which significantly influences the physical properties of the compound.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₈O₂), the calculated molecular weight is 158.24 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
Under electron ionization (EI), the molecular ion ([M]⁺) at m/z = 158 would be formed. This ion would then undergo characteristic fragmentation. Key fragmentation pathways would likely include:
Loss of the hydroxymethyl group: Cleavage of the C2-CH₂OH bond, resulting in a fragment at m/z = 127.
Alpha-cleavage: Loss of the butan-2-yl side chain, leading to a fragment at m/z = 101.
Cleavage of the side chain: Fragmentation within the butan-2-yl group, such as the loss of an ethyl radical (m/z = 129) or a methyl radical (m/z = 143).
Ring fragmentation: Complex rearrangements and cleavage of the oxolane ring, leading to various smaller fragments.
Predicted Major Mass Spectrometry Fragments
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 143 | [M - CH₃]⁺ | Loss of a methyl group |
| 129 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 127 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 101 | [M - C₄H₉]⁺ | Loss of the butan-2-yl group |
| 57 | [C₄H₉]⁺ | Butan-2-yl cation |
Raman Spectroscopy in Complementary Vibrational and Conformational Studies
Raman spectroscopy is a vibrational spectroscopy technique that serves as an excellent complement to IR spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in dipole moment, Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability.
For this compound, vibrations involving the carbon backbone and symmetric C-C stretching modes, which are often weak in the IR spectrum, would be strong in the Raman spectrum. The conformation of the oxolane ring, which exists in a dynamic equilibrium between twisted and bent forms, can be studied using low-frequency Raman modes. irb.hrmdpi.com Furthermore, the conformational flexibility of the butan-2-yl side chain gives rise to specific vibrational modes that can be analyzed to understand its preferred orientation relative to the ring. This complementary data provides a more complete picture of the molecule's vibrational and conformational landscape.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
